molecular formula C20H18Cl2N2O2 B101456 (4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 18776-75-5

(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B101456
CAS No.: 18776-75-5
M. Wt: 389.3 g/mol
InChI Key: XLPONWKZDMLPSZ-JXAWBTAJSA-N
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Description

“(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” is a substituted oxazol-5-one derivative characterized by a benzylidene moiety at the 4-position of the oxazolone ring and a phenyl group at the 2-position. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions . Oxazolones, in general, are known precursors for amino acids, peptides, and heterocycles, and they exhibit diverse biological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-10-12-24(13-11-22)17-8-6-15(7-9-17)14-18-20(25)26-19(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPONWKZDMLPSZ-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(CCCl)CCCl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(CCCl)CCCl)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18776-75-5
Record name NSC104117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound (4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one , commonly referred to by its CAS number 18776-75-5, is a synthetic organic molecule with notable biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to nitrogen mustards, which are known for their anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18Cl2N2O2
  • Molecular Weight : 395.28 g/mol
  • Appearance : Typically available as a powder or liquid.
  • Purity : Generally reported at 97% or higher.

The biological activity of (4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one primarily involves its role as an alkylating agent . The bis(2-chloroethyl)amino group is known to interact with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This mechanism is crucial in its potential application as an antitumor agent.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
HepG21.30Induction of apoptosis and G2/M phase arrest
MCF70.85DNA cross-linking leading to cell cycle arrest
A5491.50Inhibition of proliferation via apoptosis

These results indicate that the compound shows promising activity against solid tumors, particularly hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines.

Case Studies

  • HepG2 Cell Study : A study conducted by Chen et al. demonstrated that (4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one significantly inhibited HepG2 cell growth with an IC50 value of 1.30 µM. The study further explored the compound's ability to induce apoptosis through mitochondrial pathways and G2/M phase arrest, contributing to its antitumor efficacy .
  • Combination Therapy : In another investigation, the compound was tested in combination with standard chemotherapeutic agents such as taxol and camptothecin. Results indicated that a concentration of 0.5 µM enhanced the anticancer effects of these drugs, suggesting potential for combination therapy in clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Modifications Key Properties/Activities Reference
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one Dimethylamino group replaces bis(2-chloroethyl)amino Enhanced electron-donating capacity; potential for fluorescence applications .
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 2-Methoxybenzylidene substituent Improved solubility due to methoxy group; reported antitumor/antimicrobial activity .
(4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one 4-Methylphenyl group at 2-position Increased steric bulk; modified pharmacokinetics .
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Thiazol-4-one core replaces oxazolone; sulfur atom alters electronic properties Higher metabolic stability; broader antimicrobial activity .
4-[2,4-bis(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one Bis(benzyloxy)benzylidene substituent Increased molecular weight (475.53 g/mol); potential for targeting lipid-rich tissues .

Physicochemical Properties

  • 4-[2,4-bis(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has a high molecular weight (475.53 g/mol), which may limit bioavailability .
  • Synthetic Routes: Most oxazolones are synthesized via Erlenmeyer azlactonization, using benzoylglycine derivatives and aromatic aldehydes . Modifications in substituents (e.g., bis(2-chloroethyl)amino) require specialized precursors, increasing synthetic complexity .

Research Findings

  • Crystallographic Data :

    • The Z-configuration in oxazolones is confirmed via single-crystal X-ray studies, as seen in (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one (R factor = 0.044) .
    • Structural analogs with bulky substituents (e.g., 4-methylphenyl) exhibit distorted dihedral angles, affecting intermolecular interactions .
  • Biosensor Applications: Oxazolones with electron-donating groups (e.g., dimethylamino) are explored in biosensors due to their fluorescence properties .

Q & A

Q. What synthetic methodologies are employed to prepare (4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one?

The compound is synthesized via a multi-step condensation and cyclization process. A common approach involves reacting substituted benzaldehyde derivatives (e.g., 4-[bis(2-chloroethyl)amino]benzaldehyde) with active methylene compounds (e.g., 2-phenyl-1,3-oxazol-5-one precursors) in acidic or catalytic conditions. Refluxing in acetic acid or DMF with sodium acetate as a base facilitates the formation of the azalactone core, followed by purification via recrystallization .

Q. How is the Z-configuration of the methylidene group confirmed experimentally?

The Z-configuration is validated using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous stereochemical evidence. Key metrics include bond angles and torsion angles between the oxazolone ring and the substituted phenyl group. For example, SC-XRD analysis of analogous azalactones revealed a mean C–C bond deviation of 0.002 Å and an R factor of 0.044, ensuring high structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR confirms proton environments and carbon frameworks, particularly the methylidene proton (δ 7.8–8.2 ppm) and oxazolone carbonyl (δ 165–170 ppm).
  • IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the oxazolone core.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in published synthetic protocols be resolved?

Discrepancies often arise from reagent misidentification or reaction condition variations. For example, a corrigendum highlighted a reagent error (4-methoxy vs. 4-methylbenzoylglycine) in a related oxazolone synthesis . Resolution requires:

  • Cross-verification using SC-XRD and NMR.
  • Repetition under controlled conditions (e.g., inert atmosphere, precise stoichiometry).
  • Comparative analysis of melting points and spectral data with literature .

Q. What strategies optimize the yield of the Z-isomer during synthesis?

  • Steric Effects : Bulky substituents on the benzaldehyde moiety favor the Z-configuration by hindering rotation.
  • Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
  • Temperature : Lower reaction temperatures (e.g., 60–80°C) reduce thermal isomerization .

Q. How does the compound’s stereochemistry influence its biological activity?

Computational docking studies and in vitro assays reveal that the Z-configuration enhances binding affinity to biological targets (e.g., DNA alkylation sites or enzyme active pockets). For example, Z-isomers of analogous azalactones show 3–5× higher cytotoxicity against cancer cell lines due to improved steric alignment with receptor sites .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Low Solubility : Use mixed solvents (e.g., DMF/ethanol) for slow evaporation.
  • Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios).
  • Crystal Quality : Optimize supersaturation levels and seeding techniques. SC-XRD studies require crystals with a data-to-parameter ratio >15 to ensure reliability .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s biological activity?

  • Dose-Response Studies : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) with IC50 reproducibility.
  • Control Experiments : Rule out assay interference (e.g., solvent toxicity, aggregation).
  • Mechanistic Studies : Use fluorescence quenching or competitive binding assays to confirm target engagement .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., electrophilic methylidene carbon).
  • MD Simulations : Assess solvation effects and conformational stability in aqueous environments.
  • ADMET Predictions : Use QSAR models to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Safety and Handling

Q. What safety protocols are recommended for handling bis(2-chloroethyl)amino derivatives?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .

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